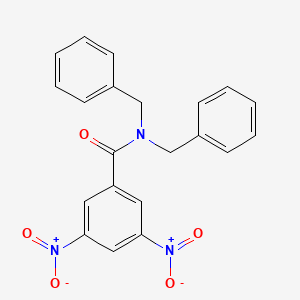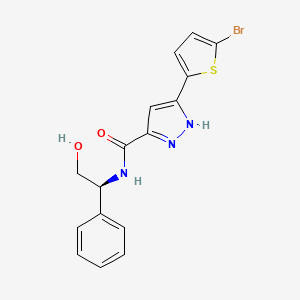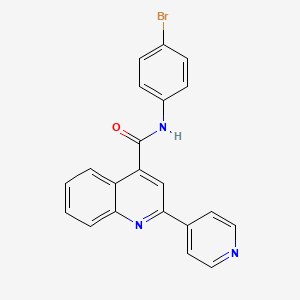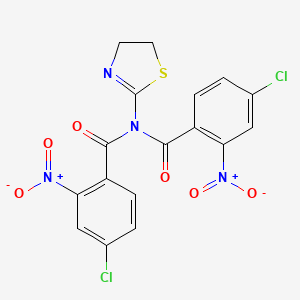
N,N-dibenzyl-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C21H17N3O5 It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of a 3,5-dinitrobenzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dibenzyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature to slightly elevated temperatures.
Substitution: Nucleophiles such as alkoxides or amines, solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent, reflux conditions.
Major Products
Reduction: 3,5-diaminobenzamide and dibenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3,5-dinitrobenzoic acid and dibenzylamine.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups are known to contribute to its biological activity, potentially through the generation of reactive intermediates that can interact with cellular components. The compound may also interfere with specific pathways, such as those involved in cell membrane integrity or enzyme function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,5-Dinitrobenzolsäureamid: Fehlt die Benzylgruppe, wodurch es weniger hydrophob und möglicherweise weniger biologisch aktiv ist.
N,N-Dimethyl-3,5-Dinitrobenzolsäureamid: Enthält anstelle von Benzylgruppen Methylgruppen, was seine Reaktivität und biologischen Eigenschaften beeinflussen kann.
N-(3,4-Dihydroxyphenethyl)-3,5-Dinitrobenzolsäureamid: Enthält einen Catechol-Rest, der sein chemisches und biologisches Verhalten deutlich verändern kann.
Einzigartigkeit
N,N-Dibenzyl-3,5-Dinitrobenzolsäureamid ist aufgrund des Vorhandenseins von zwei sperrigen Benzylgruppen einzigartig, die seine Löslichkeit, Reaktivität und Wechselwirkung mit biologischen Zielmolekülen beeinflussen können. Dieses strukturelle Merkmal kann sein Potenzial als vielseitige Verbindung in verschiedenen Anwendungen erhöhen.
Eigenschaften
Molekularformel |
C21H17N3O5 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
N,N-dibenzyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H17N3O5/c25-21(18-11-19(23(26)27)13-20(12-18)24(28)29)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI-Schlüssel |
GMOVORNYQNVRGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B11024505.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide](/img/structure/B11024515.png)
![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024517.png)
![Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B11024523.png)
![4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid](/img/structure/B11024528.png)

![methyl 7-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11024533.png)
![Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11024546.png)
![N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11024552.png)
![2-(3-methylbutyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024560.png)

![4-butyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024577.png)

